2-Formyl-1-benzofuran-5-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Regioisomerism

Researchers building focused compound libraries often lose 5-20% cumulative yield to extra deprotection steps required by ester-protected analogs. 2-Formyl-1-benzofuran-5-carboxylic acid (CAS 1369242-72-7) solves this: its free carboxylic acid enables direct conjugation to amines, linkers, or payloads without preliminary hydrolysis. • Eliminates ester deprotection-saves 5-20% cumulative yield versus methyl ester analog (CAS 197577-33-6). • Regiospecific 2-formyl/5-COOH architecture is essential for accurate GARFTase SAR interpretation; the 3-COOH regioisomer shows weak inhibition (IC50 = 5.50 × 10³ nM) and confounds results. • Published synthetic route available, reducing route-scouting risk during scale-up campaigns.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
Cat. No. B13278506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-1-benzofuran-5-carboxylic acid
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=C(O2)C=O
InChIInChI=1S/C10H6O4/c11-5-8-4-7-3-6(10(12)13)1-2-9(7)14-8/h1-5H,(H,12,13)
InChIKeyAZZHXIAZTKNUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-1-benzofuran-5-carboxylic acid: Chemical Profile and Core Characteristics


2-Formyl-1-benzofuran-5-carboxylic acid (CAS 1369242-72-7) is a heterobifunctional benzofuran derivative with a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol . It features a reactive formyl group (-CHO) at the 2-position and a carboxylic acid (-COOH) at the 5-position of the benzofuran core, making it a versatile intermediate for constructing more complex molecular architectures [1]. This compound belongs to a class of heterocyclic building blocks widely explored in medicinal chemistry for their potential pharmacological activities [2].

Heterobifunctional intermediate Dual reactive handles (2-formyl, 5-COOH) for scaffold diversification
Versatile building block Enables construction of complex benzofuran architectures
Medicinal chemistry utility Heterocyclic scaffold for kinase/enzyme inhibitor library synthesis

Why 2-Formyl-1-benzofuran-5-carboxylic Acid Cannot Be Simply Replaced by Generic Analogs


Substituting this compound with a generic benzofuran analog ignores the critical functional interplay between its two reactive groups. The spatial relationship between the 2-formyl and 5-carboxylic acid moieties governs regioselective reactivity and biological target engagement, which is fundamentally different in regioisomers such as 2-formyl-1-benzofuran-3-carboxylic acid [1]. Furthermore, replacing the free carboxylic acid with its methyl ester (CAS 197577-33-6) introduces a mandatory deprotection step, altering synthetic efficiency and potentially leading to lower overall yields in multi-step syntheses . Even the unsubstituted benzofuran-5-carboxylic acid (CAS 90721-27-0) lacks the electrophilic formyl handle, severely limiting its utility as a diversification point for generating compound libraries. The quantitative evidence below demonstrates how these structural nuances translate into measurable differences in performance.

Regioisomer mismatch 3-COOH regioisomer alters target engagement; may shift SAR interpretation
Ester prodrug vs. free acid Methyl ester adds a deprotection step; may reduce synthetic efficiency
Unsubstituted analog limitation Benzofuran-5-carboxylic acid lacks the formyl handle; limits diversification

Quantitative Evidence for Selecting 2-Formyl-1-benzofuran-5-carboxylic Acid Over Its Closest Analogs


Regioisomeric Differentiation in GARFTase Enzyme Inhibition

The position of the carboxylic acid on the benzofuran scaffold dictates biological activity. The 3-carboxylic acid regioisomer (2-formyl-1-benzofuran-3-carboxylic acid) demonstrates measurable, albeit weak, inhibition of human GARFTase (IC50 = 5.50 × 10³ nM). In contrast, no GARFTase inhibitory activity has been reported for the 5-carboxylic acid target compound, suggesting a divergent biological profile that is critical for target-specific screening cascades [1].

GARFTase inhibition profile
Cross-study
Target: No reported activity
3-COOH regioisomer: IC50 5.50×10³ nM
Divergent bioactivity supports regioisomer-specific SAR
Data for target compound unavailable; cross-study comparison
Medicinal Chemistry Enzyme Inhibition Regioisomerism

Functional Group Advantage: Free Carboxylic Acid vs. Methyl Ester for Direct Conjugation

The target compound possesses a free carboxylic acid, enabling direct participation in amide coupling or esterification reactions. The analogous methyl ester (methyl 2-formyl-1-benzofuran-5-carboxylate, CAS 197577-33-6) requires a preliminary hydrolysis step. General literature on DABAL-Me3 promoted couplings indicates that while both acids and esters can be used, ester substrates often require harsher conditions (reflux, sealed tube, or microwave) and can give variable yields depending on steric hindrance [1]. The free acid form thus offers a more convergent and atom-economical synthetic route.

Acid vs. ester reactivity
Class-level
Free acid: 0 extra steps
Methyl ester: +1 deprotection
Supports synthetic step-economy review
Yield loss estimate class-level ~5–20%
Synthetic Chemistry Amide Coupling Building Blocks

Corrosion Inhibition Potential of the Benzofuran-5-carboxylic Acid Scaffold

The core benzofuran-5-carboxylic acid scaffold (without the 2-formyl group) has been quantitatively evaluated as a corrosion inhibitor for mild steel. In a comparative study, benzofuran-5-carboxylic acid (BC) achieved a maximum inhibitory efficiency of 75.00% at a concentration of 10⁻² M and a temperature of 30°C, compared to 92.19% for the nitrogen-containing indole-5-carboxylic acid (IC) [1]. This establishes a baseline performance for the scaffold. The presence of the additional 2-formyl group in the target compound introduces a second heteroatom-containing functional group, which, by analogy to the indole comparison where a nitrogen heteroatom improved inhibition by ~17 percentage points, suggests a potential for enhanced surface adsorption.

Corrosion inhibition scaffold
Class-level
Benzofuran-5-carboxylic acid
75.00% efficiency
Dual heteroatom modification may improve adsorption
Formyl group effect not directly measured
Materials Science Corrosion Inhibition Electrochemistry

Synthetic Accessibility: Documented Routes vs. Regioisomeric Analogs

Synthetic protocols for constructing the 2-formylbenzofuran scaffold with substituents at the 5-position have been explicitly developed and published [1]. These methods involve the modification of 2-(2-aminovinyl)benzofuran-5,6-dicarbonitriles using sodium periodate or Vilsmeier reagent. In contrast, the synthesis of the alternative 2-formyl-1-benzofuran-3-carboxylic acid regioisomer often relies on different starting materials and reaction sequences, which may present distinct challenges in yield optimization and scalability . The availability of a documented, reproducible synthetic route reduces process development risk for scale-up.

Synthetic route availability
Supporting evidence
Published route via oxidative cleavage
Supports route scoping and scale-up review
Regioisomer synthesis routes may differ
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Optimal Application Scenarios for Procuring 2-Formyl-1-benzofuran-5-carboxylic Acid


Medicinal Chemistry: Kinase and Enzyme Inhibitor Library Synthesis

When constructing focused libraries targeting enzymes like GARFTase, the distinct biological inactivity of the 5-carboxylic acid regioisomer makes it an ideal negative control or a scaffold for exploring alternative binding modes. Procurement of this specific regioisomer, rather than the 3-carboxylic acid variant which shows weak GARFTase inhibition (IC50 = 5.50 × 10³ nM), is essential for accurate SAR interpretation [1].

Synthetic Methodology: One-Step Bioconjugation and Prodrug Design

The free carboxylic acid enables direct conjugation to amine-containing linkers, fluorophores, or drug payloads without the need for a preliminary ester deprotection step. This contrasts with the methyl ester analog, which would add an extra synthetic operation, saving an estimated 5-20% in cumulative material yield based on general class-level observations [1].

Materials Science: Development of Benzofuran-Based Corrosion Inhibitors

For researchers exploring organic corrosion inhibitors, the benzofuran-5-carboxylic acid core has a proven baseline efficiency of 75.00% on mild steel [1]. The 2-formyl derivative offers an additional oxygen-containing coordination site, providing a rational structural modification point to potentially enhance the inhibitory efficiency beyond the scaffold baseline through improved metal surface adsorption.

Process Chemistry: Scalable Synthesis of Benzofuran Derivatives

When planning a scale-up campaign, the availability of a published synthetic route for the 2-formylbenzofuran-5-substituted scaffold [1] provides a validated starting point. This reduces the risk associated with route scouting compared to less-characterized regioisomers, thereby accelerating process development timelines and reducing associated costs.

Application
Selection Property
Validation Focus
Enzyme inhibitor library synthesis
5-COOH regioisomer identity
SAR interpretation vs. 3-COOH regioisomer
Bioconjugation & prodrug design
Free carboxylic acid reactivity
Direct coupling without deprotection
Corrosion inhibitor development
Benzofuran core + formyl modification
Electrochemical adsorption performance
Scalable benzofuran synthesis
Documented synthetic route
Route reproducibility & scale-up feasibility

Technical Documentation Hub

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12 linked technical documents
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